N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea
Overview
Description
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-ethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl and methylbenzyl groups, and a phenyl ring substituted with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-ethoxyphenyl)urea typically involves the reaction of 3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid with 2-ethoxyaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted pyrazole or phenyl derivatives.
Scientific Research Applications
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-ethoxyphenyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-ethoxyphenyl)urea can be compared with other similar compounds, such as:
- N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-methoxyphenyl)urea
- N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-hydroxyphenyl)urea
- N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-chlorophenyl)urea
These compounds share a similar core structure but differ in the substituents on the phenyl ring
Properties
IUPAC Name |
1-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-(2-ethoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-5-28-20-13-9-8-12-19(20)23-22(27)24-21-16(3)25-26(17(21)4)14-18-11-7-6-10-15(18)2/h6-13H,5,14H2,1-4H3,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMGXOFFRJAYNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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